

synthesis of 2'-Fluoro-5'-(trifluoromethyl)acetophenone

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Compound of Interest

Compound Name: 2'-Fluoro-5'-(trifluoromethyl)acetophenone

Cat. No.: B7725018

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An In-Depth Technical Guide to the Synthesis of **2'-Fluoro-5'-(trifluoromethyl)acetophenone**

Introduction

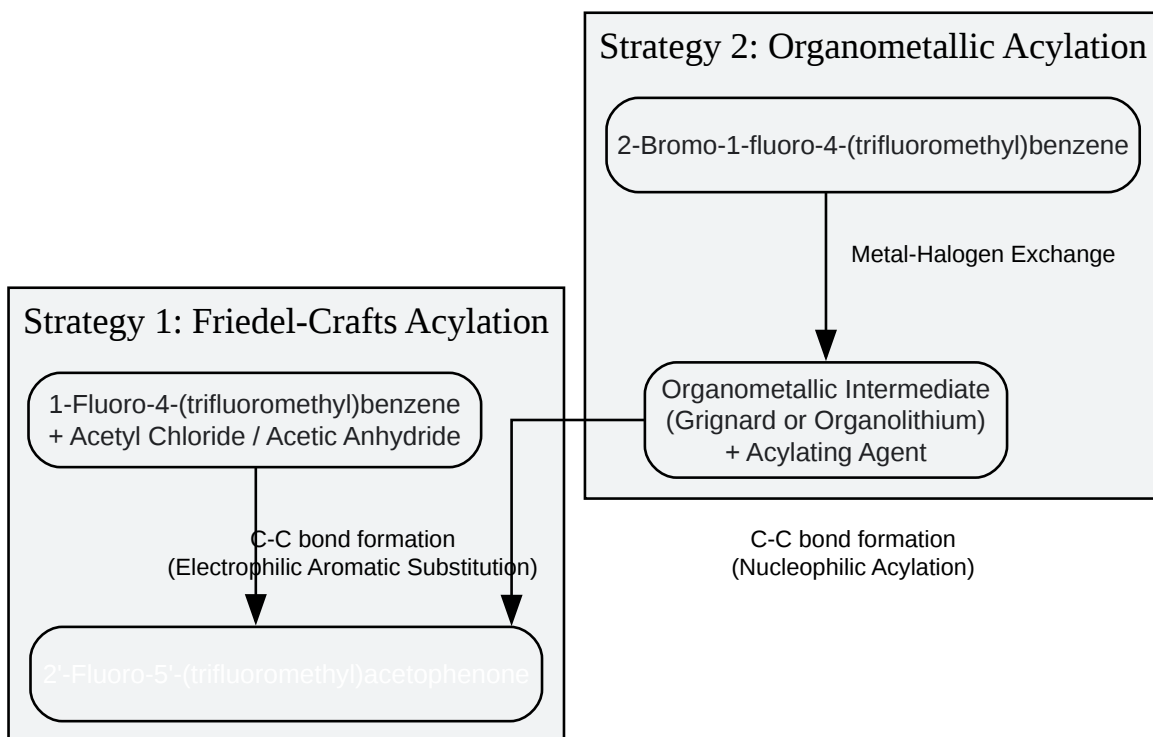
2'-Fluoro-5'-(trifluoromethyl)acetophenone (CAS No: 202664-53-7) is a highly functionalized aromatic ketone of significant interest in the pharmaceutical and agrochemical industries.^[1] Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts specific electronic and lipophilic properties that make it a valuable building block for complex molecular architectures and active pharmaceutical ingredients (APIs).^[2] This guide provides a comprehensive overview of the primary synthetic strategies for this target molecule, grounded in mechanistic principles and practical laboratory considerations. We will explore and compare the most viable synthetic routes, offering detailed protocols and expert insights to aid researchers in their experimental design and execution.

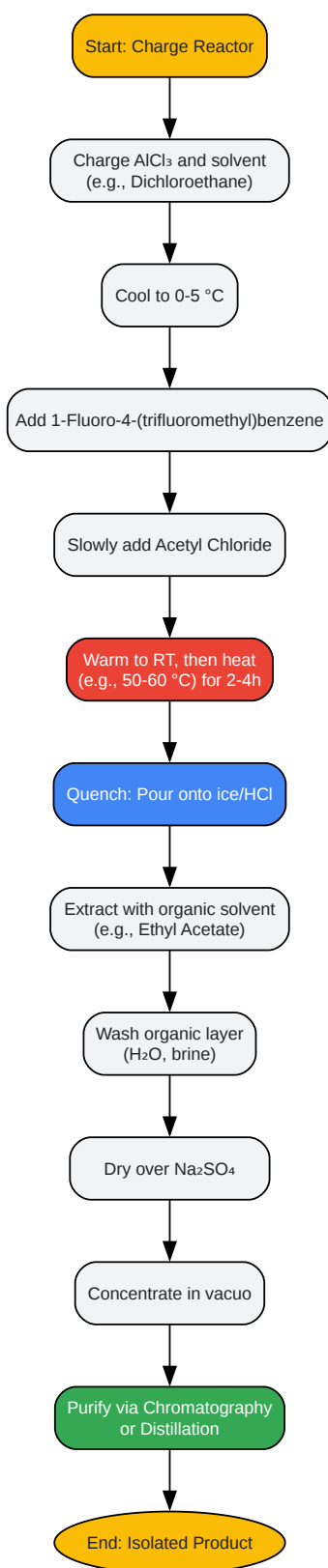
Section 1: Retrosynthetic Analysis and Strategic Overview

A retrosynthetic approach to **2'-Fluoro-5'-(trifluoromethyl)acetophenone** reveals two principal bond disconnections around the acetyl group, leading to two major classes of synthetic strategy: electrophilic aromatic substitution and nucleophilic addition to an acylating agent.

- C-C Bond Disconnection (A): Friedel-Crafts Acylation. This strategy involves disconnecting the bond between the aromatic ring and the acetyl carbonyl carbon. This leads to a Friedel-Crafts acylation reaction, where 1-fluoro-4-(trifluoromethyl)benzene serves as the aromatic substrate and an acetyl-group equivalent (e.g., acetyl chloride or acetic anhydride) acts as the electrophile.
- C-C Bond Disconnection (B): Organometallic Acylation. This alternative disconnects the bond between the carbonyl carbon and the methyl group. This approach suggests a nucleophilic aromatic ring, which can be achieved by forming an organometallic reagent (Grignard or organolithium) from a suitable precursor like 2-bromo-1-fluoro-4-(trifluoromethyl)benzene. This nucleophile then attacks an electrophilic acetyl source.

The following diagram illustrates these strategic disconnections.





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References

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- 2. nbino.com [nbino.com]
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